An In-depth Technical Guide to 2-[(METHYLAMINO)METHYL]PYRIDINE
An In-depth Technical Guide to 2-[(METHYLAMINO)METHYL]PYRIDINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Methylamino)methyl]pyridine, also known by its IUPAC name N-methyl-1-(pyridin-2-yl)methanamine, is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a pyridine ring linked to a secondary amine through a methylene bridge, imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-[(methylamino)methyl]pyridine. It is intended to be a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of its role as a synthetic precursor to biologically active molecules.
Chemical and Physical Properties
2-[(Methylamino)methyl]pyridine (CAS No. 21035-59-6) is a colorless liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1][] |
| Molecular Weight | 122.17 g/mol | [1][] |
| CAS Number | 21035-59-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 64 °C | [3] |
| Boiling Point | 78-80 °C at 10 Torr | [1] |
| Density | 0.994 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.524 | [4] |
| Flash Point | 82.2 °C (180.0 °F) | [4] |
| pKa | pK₁: 2.92 (+2); pK₂: 8.82 (+1) (at 30 °C) | [1] |
| Synonyms | N-Methylpyridine-2-methanamine, methyl(2-pyridylmethyl)amine, 2-(N-methylaminomethyl)pyridine | [1][5] |
Synthesis of 2-[(Methylamino)methyl]pyridine
The synthesis of 2-[(methylamino)methyl]pyridine is most commonly achieved through the reductive amination of pyridine-2-carbaldehyde with methylamine. This two-step process involves the initial formation of a Schiff base (imine), followed by its reduction to the corresponding secondary amine.
Experimental Protocol
This protocol details the synthesis of 2-[(methylamino)methyl]pyridine from pyridine-2-carbaldehyde.[1]
Materials:
-
Pyridine-2-carbaldehyde (10.7 g, 100 mmol)
-
Benzene (60 mL)
-
Methylamine gas
-
Ethanol (40 mL)
-
Sodium borohydride (NaBH₄) (5.7 g)
-
0.5N Hydrochloric acid
-
1M Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Imine Formation: Dissolve 10.7 g (100 mmol) of pyridine-2-carbaldehyde in 60 mL of benzene in a suitable reaction vessel. Bubble methylamine gas through the solution for 2 hours. After the reaction is complete, remove the benzene by distillation under reduced pressure. Dissolve the resulting residue in 40 mL of ethanol.
-
Reduction: To the ethanolic solution of the imine, add 5.7 g of sodium borohydride in portions while stirring. Continue to stir the reaction mixture at room temperature for 8 hours.
-
Workup: Slowly add 0.5N hydrochloric acid to the reaction mixture to adjust the pH to approximately 6. Add 300 mL of dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer three times with 1M sodium bicarbonate solution (pH 10).
-
Purification: Combine the organic layers and concentrate under reduced pressure to yield the final product, 2-[(methylamino)methyl]pyridine. The reported yield for this procedure is 85% (10.4 g).[1]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-[(methylamino)methyl]pyridine.
Spectral Data
The characterization of 2-[(methylamino)methyl]pyridine is confirmed through various spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the synthesized product in CDCl₃ shows the following characteristic peaks:[1]
-
δ 8.5 (d, 1H): Proton on the pyridine ring, ortho to the nitrogen.
-
δ 7.6 (t, 1H): Proton on the pyridine ring, para to the nitrogen.
-
δ 7.3 (d, 1H): Proton on the pyridine ring, meta to the nitrogen.
-
δ 7.1 (t, 1H): Proton on the pyridine ring, meta to the substituent.
-
δ 3.9 (s, 2H): Methylene protons (-CH₂-).
-
δ 2.5 (s, 3H): Methyl protons (-CH₃).
-
δ 2.1 (s, 1H): Amine proton (-NH-).
Other Spectroscopic Data
Role in Drug Development
2-[(Methylamino)methyl]pyridine is primarily utilized as a synthetic intermediate in the development of more complex, biologically active molecules. Its chemical structure allows for further functionalization at the secondary amine, making it a versatile building block for creating libraries of compounds for drug screening.
Precursor to GnRH Receptor Antagonists
A notable application of 2-[(methylamino)methyl]pyridine is in the synthesis of imidazolopyrimidones, which have been investigated as gonadotropin-releasing hormone (GnRH) receptor antagonists.[1][] GnRH receptor antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.
The following diagram illustrates the role of 2-[(methylamino)methyl]pyridine as a building block in the synthesis of these potential therapeutic agents.
Safety Information
2-[(Methylamino)methyl]pyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-[(Methylamino)methyl]pyridine is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and reactive secondary amine functionality make it an important precursor for the development of novel therapeutic agents, particularly in the area of hormone-related disorders. This technical guide provides essential information for its synthesis, characterization, and application, serving as a foundational resource for researchers in the field.
References
- 1. METHYLPYRIDIN-2-YLMETHYLAMINE DIHYDROCHLORIDE | 21035-59-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-甲基-1-吡啶-2-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-methyl-1-(pyridin-2-yl)methanamine | C7H10N2 | CID 88757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 21035-59-6 | 2-[(Methylamino)methyl]pyridine | Amines | Ambeed.com [ambeed.com]
- 7. 21035-59-6|2-[(Methylamino)methyl]pyridine|BLD Pharm [bldpharm.com]
